4-Amino-3,5-dimethylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacokinetics

Summary of the Application: DIMBA has high GI absorption and is BBB permeant, which means it can be used in drug design for targeting both peripheral and central nervous system disorders.

Methods of Application: The exact methods of application can vary greatly depending on the specific drug being developed.

Biochemistry

Summary of the Application: DIMBA is a well-known amino acid compound in biochemistry, and it can be used as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants.

Methods of Application: In this context, DIMBA would be reacted with other compounds under controlled conditions to form the desired biochemical compound.

Results or Outcomes: The resulting biochemical compounds could have a variety of properties and uses, depending on the other compounds used in the synthesis.

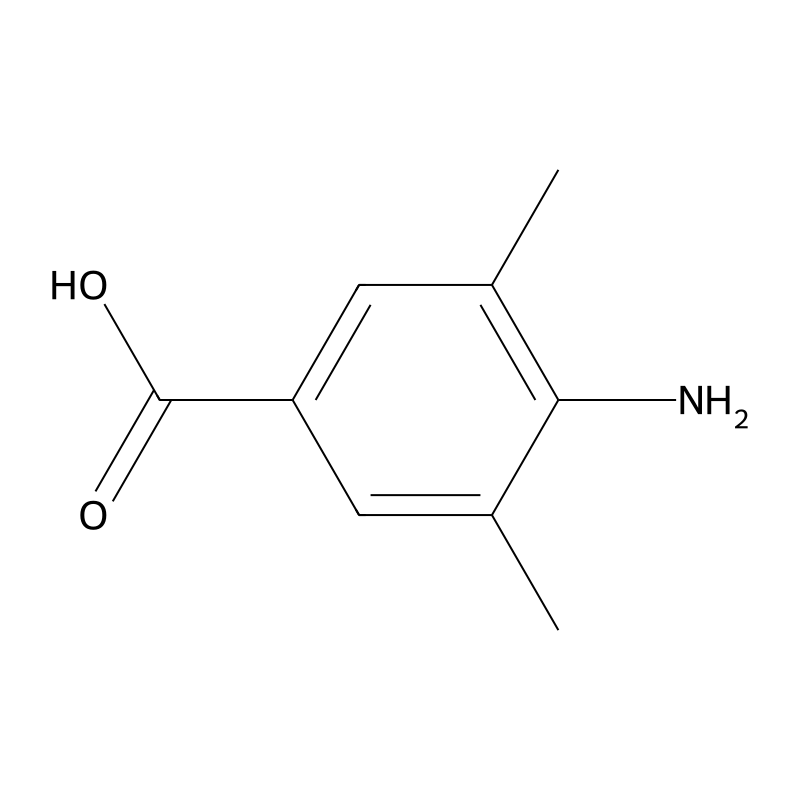

4-Amino-3,5-dimethylbenzoic acid is an aromatic compound with the molecular formula and a molecular weight of 165.19 g/mol. It is characterized by the presence of an amino group (-NH₂) and two methyl groups (-CH₃) attached to a benzoic acid backbone. This compound is also known by its CAS number 4919-40-8 and is used in various chemical and biological applications due to its unique structural properties .

Currently, there is no documented information on the specific mechanism of action of 4-Amino-3,5-dimethylbenzoic acid in any biological system.

As with any research chemical, it is advisable to handle 4-Amino-3,5-dimethylbenzoic acid with proper safety precautions. Specific data on its toxicity or hazards is not available, but general safety practices for handling organic compounds should be followed, including:

- Diazo Coupling Reaction: This compound can undergo diazo coupling, where it reacts with diazonium salts to form azo compounds, which are valuable in dye synthesis.

- Esterification: It can react with alcohols to form esters, which are useful in various applications, including as solvents and plasticizers.

- Reduction Reactions: The amino group can be reduced to form amines or further functionalized to produce derivatives with enhanced properties.

These reactions highlight the versatility of 4-amino-3,5-dimethylbenzoic acid in organic synthesis.

Research indicates that 4-amino-3,5-dimethylbenzoic acid exhibits biological activity that may include:

- Antimicrobial Properties: Some studies suggest that derivatives of this compound show potential antimicrobial activity against various pathogens.

- Pharmacological Effects: Its structural similarity to other biologically active compounds suggests potential uses in pharmaceuticals, particularly as intermediates in drug synthesis.

- Enzyme Inhibition: The compound may interact with specific enzymes, although detailed studies are necessary to elucidate these mechanisms.

Various methods can be employed to synthesize 4-amino-3,5-dimethylbenzoic acid:

- Nitration followed by Reduction: Starting from 3,5-dimethylbenzoic acid, nitration can introduce a nitro group at the para position. Subsequent reduction of the nitro group yields the amino compound.

- Direct Amination: Using appropriate amination reagents under controlled conditions can lead to the formation of 4-amino-3,5-dimethylbenzoic acid directly from its precursors .

- Oxidative Methods: Utilizing mesitylene as a raw material and employing oxidation techniques can also yield this compound effectively .

4-Amino-3,5-dimethylbenzoic acid has a range of applications:

- Dye Manufacturing: Its ability to form azo compounds makes it valuable in the textile industry for dye production.

- Pharmaceutical Intermediates: It serves as a precursor for various pharmaceuticals due to its functional groups that allow for further chemical modifications.

- Biochemical Research: Used in studies related to enzyme interactions and drug development.

Interaction studies involving 4-amino-3,5-dimethylbenzoic acid focus on:

- Protein Binding: Investigating how this compound binds with proteins can provide insights into its pharmacokinetics and therapeutic potential.

- Metabolic Pathways: Understanding how it is metabolized within biological systems helps predict its efficacy and safety profiles in medicinal applications.

Several compounds share structural similarities with 4-amino-3,5-dimethylbenzoic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2-Amino-3,5-dimethylbenzoic acid | 14438-32-5 | 0.96 |

| 3,5-Diamino-4-methylbenzoic acid | 6633-36-9 | 0.96 |

| 4-Amino-2,6-dimethylbenzoic acid | 2486-70-6 | 0.98 |

Uniqueness of 4-Amino-3,5-Dimethylbenzoic Acid

What sets 4-amino-3,5-dimethylbenzoic acid apart from these similar compounds is primarily its specific arrangement of functional groups and the resulting chemical reactivity. The positioning of the amino group relative to the methyl substituents significantly influences its reactivity and biological properties compared to other dimethylated benzoic acids.